Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is an organic compound belonging to the class of bicyclic lactones. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes an oxirane ring fused to a cyclohexane ring. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached to the bicyclic core.
(1S,2S,4R)-2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents and functional groups.
Uniqueness
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on various studies and case reports.
- Molecular Formula : C8H10O4
- Molecular Weight : 170.16 g/mol
- CAS Number : 155822454
- Boiling Point : Approximately 290.7 °C at 760 mmHg
- Density : 1.3 g/cm³
Synthesis
The synthesis of this compound typically involves the preparation of the bicyclic structure through various organic reactions, including Diels-Alder reactions and subsequent functional group modifications. One notable method includes the use of vinyl triflate with chiral amines to achieve stereoselectivity in the formation of the bicyclic moiety .
Antimicrobial Activity
Recent studies have indicated that compounds within the bicyclic class, including this compound, exhibit significant antimicrobial properties. For example, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition . The compound's mechanism appears to involve the modulation of gene expression related to cell cycle regulation.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. It has been shown to inhibit oxidative stress and promote neuronal survival in cellular models exposed to neurotoxic agents .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
UYMKMUZNHJKUQB-QYNIQEEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1O2 |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 |
Origin of Product |
United States |
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